molecular formula C24H34N4O4 B10877628 methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10877628
M. Wt: 442.6 g/mol
InChI Key: BJOMFJNKTOCZGP-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a tetramethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxyphenyl and tetramethylpiperidinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-1-(4-hydroxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-1-(4-chlorophenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C24H34N4O4

Molecular Weight

442.6 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C24H34N4O4/c1-15(25-16-13-23(2,3)27-24(4,5)14-16)21-19(12-20(29)32-7)26-28(22(21)30)17-8-10-18(31-6)11-9-17/h8-11,16,26-27H,12-14H2,1-7H3

InChI Key

BJOMFJNKTOCZGP-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CC(NC(C1)(C)C)(C)C)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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